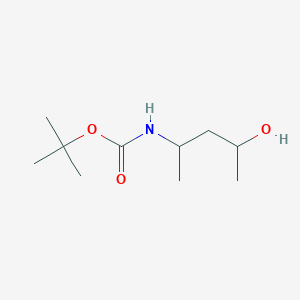

tert-butyl N-(4-hydroxypentan-2-yl)carbamate

Description

Properties

Molecular Formula |

C10H21NO3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

tert-butyl N-(4-hydroxypentan-2-yl)carbamate |

InChI |

InChI=1S/C10H21NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |

InChI Key |

IENVVFATNUFQBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxypentan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the desired carbamate .

Industrial Production Methods: Industrial production of tert-Butyl (4-hydroxypentan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (4-hydroxypentan-2-yl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: tert-Butyl (4-hydroxypentan-2-yl)carbamate is widely used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amines .

Medicine: The compound is used in the synthesis of various pharmaceuticals, where it serves as a protecting group for amine functionalities, ensuring the stability and efficacy of the final drug product .

Industry: In the industrial sector, tert-Butyl (4-hydroxypentan-2-yl)carbamate is used in the production of agrochemicals and other specialty chemicals, where its stability and reactivity are advantageous .

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxypentan-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Linear Hydroxyalkyl Carbamates

Key Observations :

- Chain length and hydroxy position influence solubility and reactivity. Longer chains (e.g., pentan-3-yl) may enhance lipophilicity, while shorter chains (e.g., butan-2-yl) favor crystallinity .

- The presence of additional functional groups (e.g., amine in CAS 75005-60-6) expands utility in multi-step syntheses .

Cyclic and Functionalized Carbamates

Key Observations :

Aromatic and Hybrid Carbamates

Key Observations :

- Aromatic substituents (e.g., hydroxyphenyl) enable π-π stacking interactions in drug design .

- Halogenation (e.g., bromine in CAS 306937-14-4) facilitates catalytic transformations in medicinal chemistry .

Hydrogen Bonding and Crystallographic Trends

Evidence from X-ray studies of related carbamates (e.g., tert-butyl N-hydroxycarbamate) reveals robust hydrogen-bonding networks:

Biological Activity

Tert-butyl N-(4-hydroxypentan-2-yl)carbamate, referred to as M4 , has garnered attention in recent research for its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in vitro and in vivo, and its implications for future therapeutic strategies.

M4 exhibits dual inhibitory activity against key enzymes involved in the pathology of Alzheimer's disease:

- β-secretase 1 Inhibition : M4 has been shown to inhibit β-secretase 1 with an IC50 value of 15.4 nM. This enzyme is critical in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which aggregate to form plaques associated with AD pathology .

- Acetylcholinesterase Inhibition : M4 also acts as an acetylcholinesterase inhibitor (Ki = 0.17 μM), which may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, a neurotransmitter that is often depleted in AD patients .

In Vitro Studies

In vitro studies have demonstrated that M4 can protect astrocyte cells from Aβ-induced toxicity. Key findings include:

- Cell Viability : In cultures treated with Aβ1-42, M4 improved astrocyte cell viability from 43.78% to 62.98% when administered concurrently with Aβ1-42, indicating a protective effect against neurotoxicity .

- Cytokine Response : M4 reduced TNF-α production in astrocytes exposed to Aβ1-42, although this reduction was not statistically significant compared to controls. The compound did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory responses .

In Vivo Studies

The efficacy of M4 was further evaluated using an in vivo model involving scopolamine-induced oxidative stress in rats:

- Oxidative Stress Markers : Treatment with M4 resulted in a reduction of malondialdehyde (MDA) levels, a marker of lipid peroxidation, although it was less effective than galantamine, another cholinergic agent .

- Amyloid Levels : In vivo studies indicated that while M4 reduced Aβ levels compared to scopolamine-treated rats, the effects were not statistically significant when compared to galantamine treatment. This suggests limitations in bioavailability or efficacy in the brain .

Comparative Efficacy Table

| Compound | IC50/ Ki Values | Effect on Cell Viability | Oxidative Stress Reduction | Aβ Aggregation Inhibition |

|---|---|---|---|---|

| M4 | β-secretase: 15.4 nM Acetylcholinesterase: 0.17 μM | Improved from 43.78% to 62.98% | Moderate reduction in MDA levels | 85% inhibition at 100 μM |

| Galantamine | Not specified | Not specified | Significant reduction | Not specified |

Case Studies and Research Findings

Recent studies have highlighted the potential of M4 as a multi-target therapeutic agent for Alzheimer's disease:

- Neuroprotective Effects : Research indicates that M4 may offer moderate protection against Aβ toxicity by enhancing cell viability and modulating inflammatory responses . However, further studies are needed to clarify its mechanisms and optimize its pharmacokinetic properties.

- Combination Therapies : Given its dual action on β-secretase and acetylcholinesterase, M4 could be explored as part of combination therapies aimed at addressing multiple pathways involved in neurodegeneration .

Q & A

Basic: What are the methodological considerations for synthesizing tert-butyl N-(4-hydroxypentan-2-yl)carbamate?

Answer:

The synthesis typically involves carbamate protection of the amine group in 4-hydroxypentan-2-amine using tert-butoxycarbonyl (Boc) anhydride. Key steps include:

- Reaction Conditions : Conduct the reaction in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine to scavenge HCl .

- Workup : Extract the product using ethyl acetate and water, followed by drying over anhydrous Na₂SO₄.

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Typical yields range from 60–80% for analogous Boc-protected amines .

Basic: How can researchers purify tert-butyl N-(4-hydroxypentan-2-yl)carbamate effectively?

Answer:

Purification often employs:

- Flash Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–30%). The compound’s polarity (logP ~1.5) guides solvent selection .

- Recrystallization : Ethanol/water mixtures are effective for removing impurities.

- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water 70:30) and ¹H/¹³C NMR .

Advanced: How can stereochemical outcomes be analyzed in derivatives of tert-butyl N-(4-hydroxypentan-2-yl)carbamate?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol 90:10) to separate enantiomers .

- X-ray Crystallography : Solve crystal structures using SHELX or SIR97 to confirm absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate stereochemistry .

Advanced: What experimental strategies address stability challenges in tert-butyl carbamates under varying pH conditions?

Answer:

- Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS. Boc groups are labile under acidic conditions (pH <3) but stable in neutral/basic media .

- Stabilization Strategies : Lyophilize the compound for long-term storage or use stabilizing excipients (e.g., trehalose) in aqueous formulations .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

- Multi-NMR Techniques : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, the hydroxyl proton (δ ~1.5 ppm) may show exchange broadening, complicating ¹H NMR interpretation .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

- Cross-Platform Verification : Validate mass spectrometry (ESI-MS) data with high-resolution instruments (HRMS) to confirm molecular formula .

Basic: What are the key safety protocols for handling tert-butyl N-(4-hydroxypentan-2-yl)carbamate?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation : While acute toxicity is low (LD₅₀ >2000 mg/kg in rodents), avoid prolonged skin contact due to potential sensitization risks .

Advanced: How can this compound be utilized in multi-step syntheses (e.g., peptide or heterocycle formation)?

Answer:

- Deprotection Strategies : Use TFA/DCM (1:1) to remove the Boc group, yielding the free amine for subsequent coupling .

- Applications :

Advanced: What computational tools aid in predicting the reactivity of tert-butyl N-(4-hydroxypentan-2-yl)carbamate in catalytic systems?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions like nucleophilic substitutions or oxidations .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .

- Docking Studies : Predict binding affinities with enzymes (e.g., lipases) using AutoDock Vina for biocatalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.